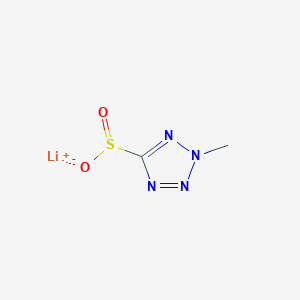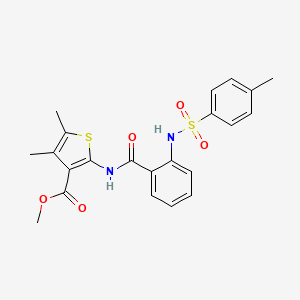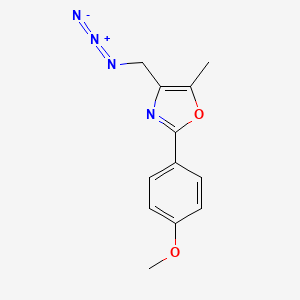
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (4-AMPMO) is an organic compound belonging to the class of azides. It is a highly reactive and versatile compound that is used in a wide range of scientific applications. It has been used in a variety of fields, such as organic chemistry, biochemistry, and medical research. 4-AMPMO is a promising compound due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Bioactivity
Antimicrobial Activities : Novel triazole derivatives, including those related to oxazole compounds, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds can significantly reduce the corrosion rate, suggesting their potential application as corrosion inhibitors (Rahmani et al., 2018).
Synthesis of Triazole Derivatives : Research has focused on the synthesis of 1,2,3-triazoles via metal-free multi-component reactions, demonstrating the versatility of azido and oxazole precursors in constructing complex molecules with potential antibacterial and antifungal activities (Vo, 2020).
Material Science and Organic Synthesis
Dyeing Polyester and Nylon Fabrics : Studies have explored the synthesis of azo compounds with oxazole moieties for dyeing polyester and nylon fabrics, showcasing the utility of oxazole derivatives in the textile industry for imparting vibrant colors and enhanced fastness properties (Metwally et al., 2013).
Organic Synthesis Applications : The synthesis of oxazole derivatives has been detailed, providing insights into the methodologies for creating such compounds, which are valuable intermediates in organic synthesis for constructing more complex molecules (White et al., 2003).
properties
IUPAC Name |
4-(azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-11(7-14-16-13)15-12(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUICLZTHJZNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

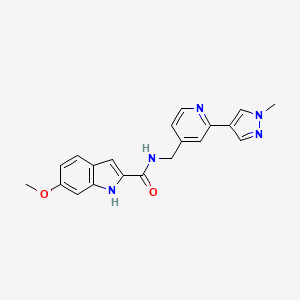
![N-(4-bromo-2-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2647247.png)
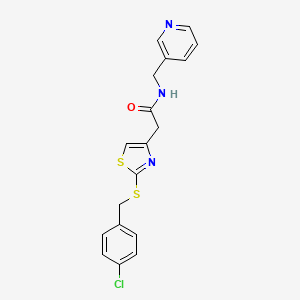
![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)
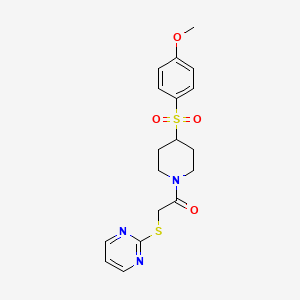
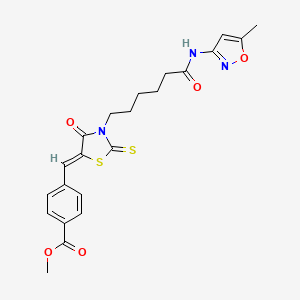
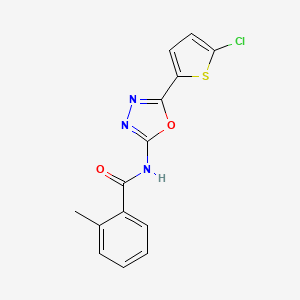

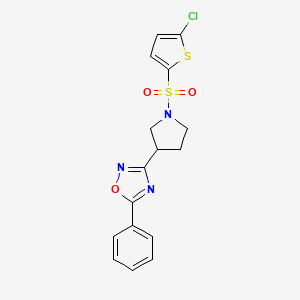
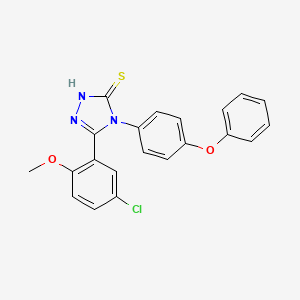
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)

